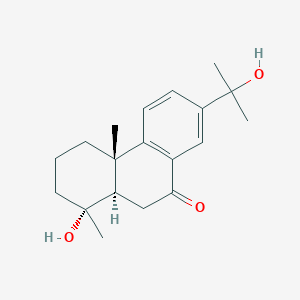

18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one

説明

18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one (C₁₉H₂₄O₃) is a nor-abietane diterpenoid characterized by the absence of a methyl group at position 18 (denoted by "nor") and hydroxyl substitutions at positions 4 and 14. Isolated from Pinus banksiana and Pinus yunnanensis buds, it exhibits a tricyclic abietane skeleton with conjugated double bonds at positions 8, 11, and 13, and a ketone at position 7 . Its structure was confirmed via NMR and HR-ESIMS, showing moderate cytotoxicity against human lung carcinoma A549 cells (IC₅₀ values in the micromolar range) . This compound is part of a broader class of abietane diterpenoids known for their antimicrobial, anti-inflammatory, and anticancer properties .

特性

分子式 |

C19H26O3 |

|---|---|

分子量 |

302.4 g/mol |

IUPAC名 |

(1R,4aS,10aR)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |

InChI |

InChI=1S/C19H26O3/c1-17(2,21)12-6-7-14-13(10-12)15(20)11-16-18(14,3)8-5-9-19(16,4)22/h6-7,10,16,21-22H,5,8-9,11H2,1-4H3/t16-,18-,19-/m1/s1 |

InChIキー |

SGCHZBKQDFNHSL-BHIYHBOVSA-N |

異性体SMILES |

C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)O |

正規SMILES |

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The compound can be synthesized through the isolation from natural sources such as the buds of Pinus banksiana Lamb . The isolation process involves extraction and purification techniques to obtain the pure compound.

Industrial Production Methods

Currently, there is limited information on the industrial production methods of 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one. Most of the available data focuses on its extraction from natural sources rather than large-scale industrial synthesis.

化学反応の分析

Types of Reactions

18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学的研究の応用

18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.

Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anti-inflammatory effects.

Medicine: Research explores its potential therapeutic applications, including its role in drug development.

Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.

作用機序

The mechanism of action of 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of signaling pathways and interaction with enzymes or receptors. detailed studies on its exact mechanism are still ongoing.

類似化合物との比較

15,18-Dihydroxyabieta-8,11,13-trien-7-one

Sugiol (12-Hydroxyabieta-8,11,13-trien-7-one)

- Structure : Features a hydroxyl group at C-12 instead of C-4 and C-15 (C₂₀H₂₈O₃) .

- Bioactivity: Targets pancreatic (Mia-PaCa2) and endometrial cancers via apoptosis, ROS production, and cell cycle arrest (G2/M phase). IC₅₀ values are comparable to 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one but with broader tissue specificity .

- Source : Isolated from Rosmarinus officinalis and Salvia tingitana .

7-Oxodehydroabietinol

16-Nor-3β-hydroxy-abieta-8,11,13-trien-7,15-dione

- Structure : Lacks the C-16 methyl group and adds a ketone at C-15 (C₁₉H₂₄O₄) .

- Bioactivity: Noted for HIV-1 latency reversal activity, diverging from the anticancer focus of this compound .

- Source : Derived from Euphorbia usambarica .

Tabulated Comparison

Mechanistic Insights

- Position of Hydroxyl Groups: Hydroxyls at C-4 and C-15 in this compound enhance hydrogen bonding with cellular targets, possibly explaining its selective cytotoxicity . In contrast, Sugiol’s C-12 hydroxyl may facilitate interactions with kinases or ROS pathways .

- Ketone at C-7 : Common to all compared compounds, this group is essential for electron delocalization, influencing redox cycling and pro-apoptotic effects .

生物活性

18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one is a naturally occurring diterpenoid isolated from the buds of Pinus banksiana Lamb. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- CAS Number: 213329-46-5

- Molecular Formula: C19H26O3

- Molecular Weight: 302.41 g/mol

- Appearance: Powder

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

- Cytotoxicity: Moderate cytotoxic effects against human lung carcinoma cell lines have been documented. The compound demonstrates an IC50 value indicating its potency in inhibiting cancer cell proliferation .

- Antimicrobial Properties: The compound is also being investigated for its antimicrobial and anti-inflammatory effects. Preliminary studies suggest it may inhibit microbial growth and modulate inflammatory responses .

The biological effects of this compound are attributed to its interaction with various cellular pathways:

- Inhibition of Kinases: The compound has been shown to inhibit kinases involved in the ERK1/2 signaling pathway, which is crucial for cell proliferation and survival.

- Cell Cycle Arrest: It induces cell-cycle G2/M phase arrest in cancer cells, contributing to its cytotoxic effects .

- Apoptosis Induction: Enhanced expression of pro-apoptotic proteins such as Bax and activation of caspases have been observed, suggesting a mechanism through which the compound promotes apoptosis in cancer cells .

Cytotoxicity Studies

The cytotoxic effects of this compound have been quantified in several studies:

Antimicrobial Activity

Studies have indicated potential antimicrobial properties:

Case Studies

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of various diterpenoids, this compound was found to exhibit moderate cytotoxicity against A549 (lung carcinoma) cells with an IC50 value of approximately 5 µM. The study highlighted its ability to induce apoptosis via caspase activation and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound showed that it could significantly reduce pro-inflammatory cytokine production in vitro. This suggests a potential therapeutic role in inflammatory diseases .

Q & A

Q. What are the established methods for isolating 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one from natural sources?

The compound is typically isolated via sequential solvent extraction and chromatographic techniques. For example, from Pinus banksiana buds, diterpenoids are extracted using hexane/ethyl acetate mixtures, followed by silica gel column chromatography and preparative HPLC for purification . Similar protocols are used for Larix kaempferi cones, where abietane-type diterpenes are separated using hexane/EtOAc gradients and characterized via NMR . Key steps include:

- Solvent selection : Polar/non-polar solvent systems (e.g., hexane/EtOAc) to fractionate crude extracts.

- Chromatography : Silica gel columns and reverse-phase HPLC for resolving structurally similar diterpenoids.

- Validation : TLC and HPLC-MS to confirm purity before structural analysis.

Q. How is the structure of this compound elucidated?

Structural characterization relies on spectroscopic techniques :

- 1D/2D NMR : Assigns proton and carbon environments (e.g., H-H COSY, HMBC, HSQC) to confirm the abietatriene backbone and hydroxyl/methyl group positions .

- IR spectroscopy : Identifies functional groups (e.g., carbonyl at 7-position, hydroxyl stretches).

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHO) and fragmentation patterns .

- X-ray crystallography : Rarely used due to crystallization challenges but provides definitive stereochemical data for related diterpenoids .

Q. What synthetic routes exist for this compound?

While total synthesis is not extensively reported, partial derivatization from precursor diterpenes is common. For example:

- Decarboxylation : Lead tetraacetate decarboxylation of dehydroabietic acid derivatives generates olefins, which are hydroborated and oxidized to yield norabietatrienes .

- Oxidative modifications : Controlled oxidation of abietatriene analogs (e.g., 7-keto derivatives) introduces hydroxyl groups at specific positions .

Advanced Research Questions

Q. How does this compound exhibit cytotoxicity in cancer models?

The compound shows moderate cytotoxicity against human lung carcinoma (e.g., IC ~20–50 μM) via mechanisms shared with structurally related diterpenoids like sugiol:

- Apoptosis induction : ROS generation and mitochondrial membrane depolarization.

- Cell cycle arrest : G2/M phase arrest linked to cyclin-dependent kinase inhibition .

- Synergistic effects : Enhanced activity when combined with taxanes or platinum-based drugs .

Experimental design : Use MTT assays, flow cytometry (Annexin V/PI staining), and Western blotting for apoptotic markers (e.g., caspase-3, PARP cleavage) .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in cytotoxicity or antimicrobial activity may arise from:

- Source variability : Differences in plant chemotypes or extraction methods (e.g., Pinus banksiana vs. Larix kaempferi) .

- Assay conditions : Varying cell lines (e.g., Mia-PaCa2 vs. A549) or bacterial strains.

- Purity thresholds : Impurities in isolated compounds (>95% purity required for reliable data) .

Mitigation strategies : - Standardize extraction protocols (e.g., ISO guidelines).

- Use orthogonal assays (e.g., resazurin reduction alongside MTT).

- Report purity levels and batch-to-batch variability .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Poor solubility and rapid metabolism limit in vivo efficacy. Solutions include:

- Prodrug design : Esterification of hydroxyl groups to enhance lipophilicity.

- Nanocarriers : Encapsulation in liposomes or PLGA nanoparticles for sustained release.

- Structural analogs : Modify the abietatriene scaffold (e.g., methyl ether derivatives) to improve metabolic stability .

Validation : Pharmacokinetic studies (C, t) in rodent models using LC-MS/MS quantification .

Q. How does the compound interact with microbial targets?

While direct data are limited, related abietatrienes (e.g., 3β-hydroxy-abieta-8,11,13-trien-7-one) inhibit Gram-positive bacteria (e.g., S. aureus) via:

- Membrane disruption : Hydrophobic interactions with lipid bilayers.

- Enzyme inhibition : Binding to key proteins (e.g., ATP synthases) .

Experimental approach : - MIC assays : Broth microdilution against ESKAPE pathogens.

- Time-kill curves : Assess bactericidal vs. bacteriostatic effects.

- Molecular docking : Predict interactions with bacterial enzyme targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。